molecular formula C12H19N3O4 B1378742 Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate CAS No. 1461714-33-9

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate

Cat. No. B1378742
M. Wt: 269.3 g/mol
InChI Key: YYAUVDXEGNLBEP-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” is a synthetic compound with potential applications in various fields of research and industry1. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms2.



Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been a topic of interest among researchers2. However, specific synthesis methods for “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” is not explicitly provided in the literature. However, it is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen2.



Chemical Reactions Analysis

Specific chemical reactions involving “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” are not readily available in the literature.



Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” is 269.3 g/mol1. Other physical and chemical properties are not readily available in the literature.


Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is a compound that has been synthesized and characterized in various studies. For instance, Sanjeevarayappa et al. (2015) focused on the synthesis and characterization of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. The study detailed the spectroscopic characterization, crystal X-ray diffraction studies, and explored its biological activities, noting moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, 2015).

Natural Product Analogs and Biological Activity

The compound's structure is closely related to 1,2,4-oxadiazole rings, which are present in natural products known for biological activities. Maftei et al. (2013) synthesized and evaluated natural product analogs containing a 1,2,4-oxadiazole ring, revealing significant antitumor activity in vitro. This study highlights the potential of compounds with the 1,2,4-oxadiazole structure in developing antitumor agents (Maftei, 2013).

Organic Synthesis and Chemical Reactions

In organic synthesis, variants of the compound have been used to understand chemical reactions and synthesize new compounds. For example, Remizov et al. (2019) studied the reactions of a similar compound, exploring how it reacts with various bases and the conditions under which different derivatives are formed (Remizov, 2019).

Optoelectronic Properties

The oxadiazole structure is noteworthy in studies related to optoelectronic properties. Cooper et al. (2022) investigated the properties of 1,3,4-oxadiazole derivatives, noting their potential in organic light-emitting diodes (OLEDs) and highlighting their thermally activated delayed fluorescence. This study underscores the compound's relevance in the field of materials science and technology (Cooper, 2022).

Safety And Hazards

Specific safety and hazard information for “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” is not readily available in the literature.


Future Directions

The future directions for “Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate” are not explicitly stated in the literature. However, given the diverse biological activities of indole derivatives3 and the anti-infective properties of 1,2,4-oxadiazoles2, there is potential for further exploration and refinement of these compounds in drug discovery.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specialized literature or consult with a subject matter expert.


properties

IUPAC Name

tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-8-13-10(14-19-8)9-7-17-6-5-15(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAUVDXEGNLBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2COCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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